Glyoxal-hydroimidazolone isomer

Übersicht

Beschreibung

Glyoxal-hydroimidazolone isomer is a compound derived from the reaction between glyoxal and amino acids, particularly arginine. This compound is a type of advanced glycation end-product (AGE), which forms through the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Glyoxal-hydroimidazolone isomers are significant in various biological processes and have been studied for their roles in aging, diabetes, and other metabolic disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyoxal-hydroimidazolone isomers are typically synthesized through the reaction of glyoxal with arginine residues in proteins. The reaction conditions often involve aqueous solutions at physiological pH and temperature. The formation of these isomers can be accelerated by increasing the concentration of glyoxal or by using catalysts that promote the Maillard reaction .

Industrial Production Methods: In industrial settings, the production of glyoxal-hydroimidazolone isomers can be achieved through controlled glycation processes. These processes involve the precise regulation of glyoxal and protein concentrations, as well as the maintenance of optimal reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Glyoxal-hydroimidazolone isomers undergo various chemical reactions, including:

Oxidation: These isomers can be oxidized to form more stable compounds.

Reduction: Reduction reactions can convert glyoxal-hydroimidazolone isomers back to their precursor forms.

Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different glycation end-products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include other advanced glycation end-products, such as argpyrimidine and pentosidine .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compounds : Glyoxal-hydroimidazolone isomers serve as model compounds for studying the Maillard reaction and glycation processes. They help elucidate the mechanisms underlying the formation of AGEs and their chemical behavior.

Biology

- Cellular Aging : Research indicates that these isomers are involved in cellular aging processes. For instance, studies have shown that they can influence food intake in organisms like Caenorhabditis elegans by modulating signaling pathways related to metabolism .

Medicine

- Biomarkers for Diseases : Glyoxal-hydroimidazolone isomers are investigated as potential biomarkers for diabetes and other metabolic disorders. Their quantification can provide insights into disease progression and complications associated with high glucose levels .

- Pathological Mechanisms : These compounds bind to the receptor for AGEs (RAGE), contributing to long-term complications in diabetes, such as vascular and neuronal injuries. The interaction between glycation products and RAGE has been linked to increased oxidative stress and inflammation .

Industry

- Food Safety : In the food industry, glyoxal-hydroimidazolone isomers are studied for their effects on food quality. Their presence as glycation adducts can influence nutritional value and safety standards .

Case Studies

Wirkmechanismus

The mechanism by which glyoxal-hydroimidazolone isomers exert their effects involves the modification of proteins through glycation. This modification alters the structure and function of proteins, leading to changes in cellular signaling pathways. The molecular targets include arginine residues in proteins, and the pathways involved are those related to oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Methylglyoxal-derived hydroimidazolone (MG-H1): Similar in structure and formation process.

Argpyrimidine: Another advanced glycation end-product formed from the reaction of methylglyoxal with arginine.

Pentosidine: Formed from the reaction of reducing sugars with lysine and arginine residues.

Uniqueness: Glyoxal-hydroimidazolone isomers are unique due to their specific formation from glyoxal and their distinct structural properties. They have unique biological effects, particularly in the context of aging and metabolic diseases, which sets them apart from other glycation end-products .

Biologische Aktivität

Glyoxal-hydroimidazolone isomer, a compound formed from the reaction between glyoxal and amino acids such as arginine, is classified as an advanced glycation end-product (AGE). This compound has garnered attention due to its significant biological activities and implications in various metabolic disorders, including diabetes and aging. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

Glyoxal-hydroimidazolone isomers are primarily formed through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids. These compounds play crucial roles in cellular processes and have been implicated in the pathophysiology of several diseases.

The biochemical properties of glyoxal-hydroimidazolone isomers include their interactions with various enzymes and proteins. Notably, they interact with glyoxalase I and II, which are enzymes responsible for detoxifying glyoxal. This interaction leads to the formation of stable adducts that can significantly alter protein function.

Cellular Effects

Glyoxal-hydroimidazolone isomers influence cellular functions through various mechanisms:

- Cell Signaling : They can modulate signaling pathways, affecting gene expression and cellular metabolism.

- Oxidative Stress : At low concentrations, they induce mild oxidative stress, which may activate beneficial stress response pathways .

- Food Intake Regulation : In studies using Caenorhabditis elegans, glyoxal-derived hydroimidazolone (specifically MG-H1) has been shown to increase food intake by altering tyramine signaling through the GATA transcription factor ELT-3 .

The molecular mechanism underlying the activity of glyoxal-hydroimidazolone involves:

- Protein Modification : The compound modifies proteins through glycation, notably targeting arginine residues. This modification can lead to changes in protein structure and function, impacting cellular signaling pathways related to oxidative stress and inflammation .

- Interaction with Receptors : Glyoxal-derived hydroimidazolones bind to the receptor for advanced glycation end-products (RAGE), triggering signaling cascades that contribute to vascular and neuronal injuries associated with diabetes .

Case Studies

- Diabetes and Aging :

- Food Intake in Model Organisms :

Data Tables

Temporal and Dosage Effects

The effects of glyoxal-hydroimidazolone vary over time and dosage:

- Temporal Effects : The stability of this compound under physiological conditions allows for prolonged biological effects, although it may degrade over time into reactive intermediates that could further influence cellular processes.

- Dosage Effects : Low doses can induce beneficial oxidative stress; however, higher concentrations may lead to detrimental effects on cell viability and function.

Eigenschaften

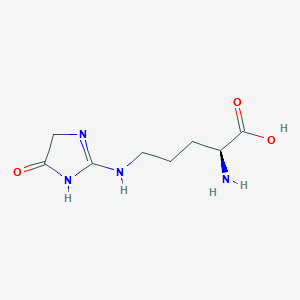

IUPAC Name |

(2S)-2-amino-5-[(5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-10-8-11-4-6(13)12-8/h5H,1-4,9H2,(H,14,15)(H2,10,11,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPMYKAKAHPOGD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=N1)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are glyoxal-hydroimidazolone isomers (G-H1/H3), and why are they relevant in UHT milk?

A1: Glyoxal-hydroimidazolone isomers (G-H1/H3) are advanced glycation endproducts (AGEs). AGEs form through a series of reactions known as the Maillard reaction, which involves the interaction of sugars like lactose with proteins. In the context of UHT milk, the heat treatment used for sterilization can accelerate the Maillard reaction, leading to the formation of AGEs like G-H1/H3.

Q2: Can G-H1/H3 serve as markers for Maillard reaction progression in UHT milk?

A: Yes, the research suggests that G-H1/H3, along with other AGEs like N-ε-carboxymethyllysine (CML), N-ε-carboxyethyllysine (CEL), and methylglyoxal-hydroimidazolone isomers (MG-H1/H3), can potentially be used as markers to assess the extent of the Maillard reaction in UHT milk. [] The study demonstrated that the concentrations of these AGEs, including G-H1/H3, increased consistently during storage, indicating their potential as indicators of Maillard reaction progression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.